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Compound of Interest

Compound Name:
3-(2,3-

Dimethoxyphenoxy)propanoic acid

CAS No.: 64139-40-8

Cat. No.: B3276389

Get Quote

Chemical Identity & Significance
2,3-Dimethoxybenzenepropanoic acid (also known as 3-(2,3-dimethoxyphenyl)propanoic acid)

is a carboxylic acid derivative characterized by a propanoic acid side chain attached to a

benzene ring substituted with methoxy groups at the ortho (2) and meta (3) positions.[1]

IUPAC Name: 3-(2,3-dimethoxyphenyl)propanoic acid[1]

CAS Number: 10538-48-4[1][2][3]

Molecular Formula: C₁₁H₁₄O₄

Molecular Weight: 210.23 g/mol

Physical State: White to off-white crystalline powder

Melting Point: 64–68 °C (Literature value)[3]
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Synthesis Context
This compound is typically synthesized via the catalytic hydrogenation of 2,3-

dimethoxycinnamic acid (CAS 7345-82-6). Understanding this origin is crucial for spectroscopy,

as the primary impurity is often the unreduced alkene, which presents distinct vinyl signals in

NMR.

Spectroscopic Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below represents the standard shifts observed in deuterated

chloroform (

).

H NMR (400 MHz,

)
The proton spectrum is characterized by the disappearance of the cinnamic acid vinyl doublets

and the appearance of two triplets corresponding to the saturated ethyl chain.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

10.5 – 12.0
Broad Singlet (br

s)
1H –COOH

Carboxylic acid

proton; shift

varies with

concentration

and solvent

acidity.

6.98 Triplet (t) / dd 1H Ar-H (C5)

The proton at

position 5 is

coupled to both

H4 and H6 (

Hz).

6.80 – 6.85 Multiplet (m) 2H Ar-H (C4, C6)

Protons ortho

and para to the

alkyl chain; often

overlap.

3.86 Singlet (s) 3H –OCH
Methoxy group at

C3 (slightly more

deshielded).

3.83 Singlet (s) 3H –OCH
Methoxy group at

C2 (sterically

crowded).

2.95 – 3.00 Triplet (t) 2H
Ar-CH

–

Benzylic protons;

coupled to the

-methylene (

Hz).
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2.65 – 2.70 Triplet (t) 2H
–CH

–COOH

-methylene

protons adjacent

to the carbonyl.

Technical Note: The 2,3-substitution pattern creates a distinct "ABC" or "ABX" spin system in

the aromatic region, differentiating it from the 3,4-isomer (which shows an ABX pattern with a

clear doublet and dd) and the 2,5-isomer (which shows isolated para protons or weak coupling).

C NMR (100 MHz,

)
The carbon spectrum confirms the presence of the carbonyl, two oxygenated aromatic carbons,

and the saturated side chain.
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Chemical Shift (

, ppm)
Carbon Type Assignment

179.5 Quaternary (C=O) Carboxylic acid carbonyl

152.8 Quaternary (C-O) C3 (Aromatic C-OMe)

147.2 Quaternary (C-O) C2 (Aromatic C-OMe)

133.5 Quaternary (C-R)
C1 (Ipso carbon attached to

alkyl chain)

124.0 Methine (CH) C5 (Aromatic)

122.1 Methine (CH) C6 (Aromatic)

111.5 Methine (CH) C4 (Aromatic)

60.8
Methyl (CH

)

OMe at C2 (Deshielded due to

ortho-disposition)

55.8
Methyl (CH

)
OMe at C3

34.5
Methylene (CH

)

-Carbon (–CH

COOH)

29.8
Methylene (CH

)

Benzylic Carbon (Ar–CH

–)

B. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode).

Molecular Ion (

):

210
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Base Peak: Often

151 (Tropylium-like cation derivative) or

136.

Fragmentation Pathway:

: Parent ion.

151: Loss of the carboxymethyl radical (

, mass 59). This cleavage at the benzylic position is the dominant fragmentation pathway,
generating a stable dimethoxybenzyl cation.

136: Subsequent loss of a methyl group (

, mass 15) from the methoxy substituent.

C. Infrared (IR) Spectroscopy
Key functional group absorptions (KBr Pellet or ATR):

2500 – 3300 cm

: Broad, strong O–H stretch (Carboxylic acid dimer).

1705 – 1720 cm

: Strong C=O stretch (Carboxylic acid).

1585, 1480 cm

: Aromatic C=C ring stretch.

1260, 1040 cm

: C–O stretch (Aryl alkyl ether).

Experimental Protocol: Structural Verification
Workflow
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To ensure scientific integrity, the following workflow is recommended for validating the identity

of synthesized or purchased 2,3-dimethoxybenzenepropanoic acid.

Step 1: Sample Preparation
Dissolve 10–15 mg of the sample in 0.6 mL of CDCl

(Chloroform-d).

Rationale: CDCl

is preferred over DMSO-d

for carboxylic acids when observing the splitting of the ethyl chain, as DMSO viscosity can
sometimes broaden multiplets. However, if the acid proton is not visible, add a drop of D

O (proton exchange) or switch to DMSO-d

.

Filter the solution through a cotton plug into the NMR tube to remove undissolved

particulates that cause field inhomogeneity.

Step 2: Acquisition Parameters
Pulse Sequence: Standard 1H ZG30.

Scans: Minimum 16 scans for high signal-to-noise ratio (S/N).

Relaxation Delay (D1): Set to

second to ensure full relaxation of the aromatic protons for accurate integration.

Step 3: Data Processing & Logic Check
Integration Check: Normalize the methoxy singlets to 6.00. The aromatic region must

integrate to 3.00, and the two aliphatic triplets must integrate to 2.00 each.

Impurity Flag: Look for doublets at

6.5 and 8.0 ppm. These indicate unreduced 2,3-dimethoxycinnamic acid.
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Visualization of Structural Logic
The following diagram illustrates the connectivity and key HMBC (Heteronuclear Multiple Bond

Correlation) interactions used to assign the quaternary carbons.

2,3-Dimethoxybenzenepropanoic Acid Structure

C1 (Ipso)
C2 (Ar-OMe)

β-CH2 (Benzylic)
(2.95 ppm)

Connectivity

C3 (Ar-OMe) C4 (Ar-H) C5 (Ar-H) C6 (Ar-H)

α-CH2
(2.65 ppm)

COOH
(179.5 ppm)HMBCHMBC

HMBC

HMBC

Click to download full resolution via product page

Caption: Structural connectivity and key HMBC correlations verifying the attachment of the

propanoic acid side chain to the C1 position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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